2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
67130-16-9 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-ethyl-3-(morpholin-4-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H19N3O2/c1-2-14-16-13-6-4-3-5-12(13)15(19)18(14)11-17-7-9-20-10-8-17/h3-6H,2,7-11H2,1H3 |
InChI Key |
JAMIEEUPUCBZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Anthranilic Acid Derivatives
The quinazolinone core is typically synthesized from o-anthranilic acid derivatives. A one-step protocol involving o-anthranilic acid, chloroacetonitrile, and sodium methoxide yields 2-chloromethylquinazolin-4(3H)-ones (e.g., 3a ) with yields up to 97%. For example, reacting 2-aminobenzoic acid with chloroacetonitrile in methanol under basic conditions produces 2-chloromethylquinazolin-4(3H)-one, confirmed via -NMR ( 4.55 ppm, s, 2H) and ESI-MS ( 195.03).
Hydrazine Hydrate-Mediated Cyclization
Alternative routes employ hydrazine hydrate to cyclize methyl anthranilate-N-amides into quinazolin-4-ones. For instance, methyl 2-[2-(diethylamino)acetamido]benzoate cyclizes in n-butanol with hydrazine hydrate to yield 3-amino-2-(diethylaminomethyl)quinazolin-4(3H)-one (5a ) in 85% yield. This method ensures high regioselectivity, critical for subsequent functionalization.
Introduction of the Ethyl Group at Position 2
Alkylation During Core Formation
Ethyl substituents at position 2 are introduced via alkylation of o-anthranilic acid precursors. For example, 6-ethyl-2-aminobenzoic acid reacts with chloroacetonitrile to form 2-chloromethyl-5-ethylquinazolin-4(3H)-one (3h ), as evidenced by -NMR ( 1.25 ppm, t, 3H) and a melting point of 221–222°C. The ethyl group’s position is determined by the substitution pattern of the starting anthranilic acid.
Post-Cyclization Ethylation
Direct alkylation of preformed quinazolinones is less common due to steric hindrance. However, microwave-assisted reactions using ethyl bromide and potassium carbonate in DMF have been reported for analogous systems, achieving moderate yields (50–60%).
Alkylation at Position 3 with Morpholinomethyl Group
Nucleophilic Substitution of Chloromethyl Intermediates
The morpholinomethyl group is introduced via displacement of a chloromethyl substituent at position 3. For instance, 3-chloromethyl-2-ethylquinazolin-4(3H)-one reacts with morpholine in benzene under reflux to yield the target compound. This method, adapted from similar quinazolinone syntheses, affords yields of 70–80%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Benzene |
| Temperature | Reflux (80°C) |
| Time | 12–16 hours |
| Morpholine Equiv. | 2.5 |
Mannich Reaction for Direct Functionalization
A Mannich reaction using formaldehyde and morpholine introduces the morpholinomethyl group directly onto the NH at position 3. The quinazolinone core, 2-ethylquinazolin-4(3H)-one, reacts with formaldehyde (1.2 equiv) and morpholine (2.0 equiv) in ethanol at 60°C, yielding 65–75% product.
Spectroscopic Validation:
-
-NMR: 3.50–4.00 ppm (m, 8H, morpholine), 2.45 ppm (q, 2H, ethyl), 1.10 ppm (t, 3H, ethyl).
-
-NMR: 161.15 (C=O), 67.25 (morpholine CH₂), 24.30 (ethyl CH₂).
Alternative Synthetic Routes and Comparative Analysis
Schiff Base Formation Followed by Cyclization
Schiff base intermediates derived from 3-aminoquinazolinones and aldehydes offer an alternative pathway. For example, reacting 3-amino-2-ethylquinazolin-4(3H)-one with morpholine-4-carbaldehyde in acetic acid yields the imine intermediate, which cyclizes under acidic conditions to form the target compound. This method, however, suffers from lower yields (50–55%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The morpholinomethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which may exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one, have demonstrated promising antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several quinazolinone derivatives against Mycobacterium tuberculosis H37Rv and other pathogenic bacteria. The results indicated that the derivatives exhibited varying degrees of inhibition, with some showing potent activity comparable to standard antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 5 |
| Another derivative | S. aureus | 10 |
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinone derivatives has been extensively studied, with many compounds showing significant efficacy in reducing inflammation in animal models.
Case Study: In Vivo Anti-inflammatory Activity
In a controlled study on Wistar rats, various quinazolinone derivatives were administered to evaluate their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that this compound exhibited a marked reduction in paw swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent .
| Compound | Dose (mg/kg) | Paw Volume Reduction (%) |
|---|---|---|
| This compound | 50 | 45% |
| Standard Drug (Ibuprofen) | 100 | 60% |
Anticancer Activity
The anticancer properties of quinazolinone derivatives are another area of active research. These compounds have been found to exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects
Research involving the evaluation of quinazolinone-thiazol hybrids revealed that several compounds, including those related to this compound, showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The MTT assay results indicated that these compounds inhibited cell proliferation effectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| Quinazolinone derivative A | HT-29 | 30 |
Mechanism of Action
The mechanism of action of 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
3-(2-Morpholinoethyl)quinazolin-4(3H)-one
2-Mercapto-3-(3-morpholinopropyl)quinazolin-4(3H)-one
- Structural Difference : Contains a longer propyl chain (-CH₂CH₂CH₂-morpholine) at position 3 and a thiol (-SH) group at position 2.
- Activity Insights: Thiol-containing quinazolinones, such as 2-(aliphatic-thio) derivatives, exhibit potent carbonic anhydrase II inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM) . The thiol group may enhance antioxidant or enzyme-targeting activity but could reduce metabolic stability.
3-Amino-2-ethylquinazolin-4(3H)-one
- Structural Difference: Substitutes the morpholinomethyl group with an amino (-NH₂) group.
- Biological Implications: Amino groups at position 3 are associated with improved binding to opioid receptors. However, amino groups may increase polarity, limiting blood-brain barrier (BBB) penetration compared to morpholine-containing analogs.
Pharmacological Activity Comparison
Analgesic and Anti-Inflammatory Activity
- Hydrazino Derivatives: Compounds like 2-(1-methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3) demonstrated anti-inflammatory activity comparable to diclofenac sodium (reference drug) with moderate ulcerogenic effects .
- Morpholine-Containing Analogs: While direct data for 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one are lacking, morpholine’s electron-rich oxygen may reduce gastrointestinal toxicity compared to hydrazino derivatives.
Antimicrobial Activity
- Halogenated Derivatives: 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9h) showed potent activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition = 1.0–1.4 cm) .
Anticancer and Enzyme Inhibition
- Triazole and Piperidine Derivatives : 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one exhibited anticancer activity, while N-(1-benzylpiperidin-4-yl)quinazolin-4-amines acted as acetylcholinesterase inhibitors .
- Morpholine’s Role : The morpholine group’s ability to modulate lipophilicity and hydrogen bonding may balance target affinity and pharmacokinetics, though direct comparisons require experimental validation.
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-Ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of anthranilic acid derivatives with morpholine and appropriate alkylating agents. The structural integrity and purity are typically confirmed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolin-4(3H)-one derivatives, including this compound. The cytotoxic effects against various cancer cell lines have been evaluated using MTT assays. For instance, compounds similar to this compound have shown significant inhibitory activity against human breast adenocarcinoma (MCF-7) and other cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.173 |
| Similar Quinazolinones | A2780 | 0.177 |
| Control (Imatinib) | MCF-7 | 0.131 |
The compound exhibits potent inhibitory activity against several tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. For example, it has been reported that 2-i and 3-i derivatives show IC50 values comparable to established anticancer agents like imatinib and lapatinib .
The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways mediated by tyrosine kinases. Molecular docking studies suggest that these compounds act as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR . This dual action may contribute to their effectiveness in disrupting cancer cell proliferation.
Anti-inflammatory Activity
In addition to anticancer properties, quinazolinone derivatives have demonstrated anti-inflammatory effects. Studies involving carrageenan-induced paw edema models indicate that certain substituted quinazolinones can significantly reduce inflammation in vivo .
Table 2: Anti-inflammatory Activity Data
| Compound | Dose (mg/kg) | Paw Volume Reduction (%) |
|---|---|---|
| This compound | 50 | 45 |
| Control (Dexamethasone) | 100 | 53 |
These findings suggest that the compound may inhibit pro-inflammatory mediators, although the exact pathways remain to be fully elucidated.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various quinazolinone derivatives. It was observed that modifications at the 6 and 8 positions of the benzene ring significantly enhanced cytotoxicity against MCF-7 cells . Another study explored the anti-inflammatory effects of a series of quinazolinones in animal models, demonstrating dose-dependent efficacy in reducing inflammatory responses .
Q & A
Q. What are the standard synthetic routes for 2-ethyl-3-(morpholinomethyl)quinazolin-4(3H)-one?
The synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization. For example:
- MCRs with catalysts : Alum (KAl(SO₄)₂·12H₂O) can catalyze the reaction of isatoic anhydride, orthoesters, and amines to form quinazolin-4(3H)-one scaffolds. Microwave irradiation (5–10 min) significantly reduces reaction time compared to conventional heating (6–8 hours) .
- Morpholine incorporation : Morpholine groups can be introduced via nucleophilic substitution or condensation reactions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in heterogeneous systems .
Q. How is the structural integrity of this compound confirmed?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity. For example, the ethyl group at position 2 shows a singlet at δ ~3.39 ppm in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₀N₃O₂).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related 2-ethylquinazolinone derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 89% → 95% yield for 3-(phenylamino) derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while ethanol minimizes side reactions .
- Catalyst recycling : Heterogeneous catalysts like alum can be reused without significant loss of activity .
Q. How to resolve contradictory data in biological activity studies?
Contradictions may arise from assay conditions or compound stability. Solutions include:
- Dose-response validation : Replicate experiments across multiple concentrations.
- Metabolic stability testing : Assess degradation in PBS or serum (e.g., via HPLC) to rule out false negatives .
- Statistical analysis : Use ANOVA or t-tests to confirm significance (e.g., P<0.05 thresholds in antioxidant studies) .
Q. What methodologies elucidate its mechanism of action?
Advanced approaches include:
- Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina .
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated cells via RNA-seq or LC-MS/MS .
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
